N-benzyl-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide is a synthetic organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound features a benzyl group attached to an acetamide moiety, which is further connected to a phenoxy group substituted with a 1,2,4-oxadiazole ring. The presence of the methoxyphenyl group adds to its structural complexity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Attachment of the phenoxy group: The oxadiazole ring is then linked to a phenoxy group through nucleophilic substitution reactions.
Introduction of the benzyl group: The final step involves the acylation of the benzylamine with the phenoxy-substituted oxadiazole derivative to form the target compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Types of Reactions:
Oxidation: The methoxy group can undergo oxidation to form corresponding phenolic derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids like aluminum chloride.
Major Products:
Oxidation: Phenolic derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Industry: Potential use in the development of new materials with specific properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets. For instance, it has been shown to inhibit the activity of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2), which are implicated in the progression of certain cancers . The binding of the compound to these receptors disrupts their signaling pathways, leading to reduced cell proliferation and angiogenesis.
Comparison with Similar Compounds
- N-benzyl-2-{4-[3-(4-methoxyphenyl)-1,2,4-triazol-5-yl]phenoxy}acetamide
- N-benzyl-2-{4-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]phenoxy}acetamide
Comparison:
Structural Differences: The primary difference lies in the heterocyclic ring (oxadiazole vs. triazole vs. thiadiazole).
Biological Activity: The oxadiazole derivative may exhibit different binding affinities and selectivity towards molecular targets compared to its triazole and thiadiazole counterparts.
Uniqueness: The presence of the oxadiazole ring in N-benzyl-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide imparts unique electronic properties that can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C24H21N3O4 |
---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
N-benzyl-2-[4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide |
InChI |
InChI=1S/C24H21N3O4/c1-29-20-11-7-18(8-12-20)23-26-24(31-27-23)19-9-13-21(14-10-19)30-16-22(28)25-15-17-5-3-2-4-6-17/h2-14H,15-16H2,1H3,(H,25,28) |
InChI Key |
KJAWYOXNHKQQBS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)OCC(=O)NCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.